(2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid
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Overview
Description
“(Z)-2-(2,4-dioxothiazolidin-5-ylidene)acetic acid” is a compound that has been studied for its antimicrobial activity . The compound is a derivative of 2,4-dioxothiazolidine-5-acetic acid amides . It has also been studied for its potential in wound healing effect .
Synthesis Analysis
The initial acid was obtained by an effective one-pot method using the reaction of thiourea with maleic anhydride in hydrochloric acid . Further studies have also investigated the synthesis and structure-activity relationship of 2,4-dioxothiazolidin-5-ylidene derivatives .Molecular Structure Analysis
The molecular formula of “(Z)-2-(2,4-dioxothiazolidin-5-ylidene)acetic acid” is C5H3NO4S . Its average mass is 173.147 Da and its monoisotopic mass is 172.978271 Da .Chemical Reactions Analysis
While specific chemical reactions involving “(Z)-2-(2,4-dioxothiazolidin-5-ylidene)acetic acid” are not detailed in the search results, it’s worth noting that thiazolidine motifs, which this compound is a derivative of, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds .Properties
IUPAC Name |
(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4S/c7-3(8)1-2-4(9)6-5(10)11-2/h1H,(H,7,8)(H,6,9,10)/b2-1- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMAUGAAAMRIDY-UPHRSURJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C1C(=O)NC(=O)S1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\1/C(=O)NC(=O)S1)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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